methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14643448
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O2/c1-4-14-10-9(6-12-14)8(11(15)16-3)5-7(2)13-10/h5-6H,4H2,1-3H3 |
| Standard InChI Key | XLRSRIOBZPSMRO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=NC(=CC(=C2C=N1)C(=O)OC)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[3,4-b]pyridine system, where the pyrazole ring is fused to the pyridine ring at the 3- and 4-positions. Key substituents include:
-
1-Ethyl group: Enhances lipophilicity and modulates receptor binding.
-
6-Methyl group: Influences electronic distribution and steric interactions.
-
4-Carboxylate ester: Provides a handle for derivatization and affects solubility .
The molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The IUPAC name, methyl 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate, reflects its substitution pattern.
Physicochemical Profile
Critical parameters include:
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 1.22–3.44 | |
| logD (Distribution coefficient) | 1.22–3.42 | |
| Polar Surface Area | 44.68–61.51 Ų | |
| Hydrogen Bond Acceptors | 5–7 |
The carboxylate ester contributes to moderate solubility in organic solvents, while the ethyl and methyl groups increase lipophilicity, as evidenced by logP values.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often starting with condensation of hydrazine derivatives with diketones. A representative method involves:
-
Formation of the pyrazole ring: Reaction of ethyl hydrazine with a β-ketoester.
-
Annulation: Cyclization with a nitrile derivative to form the pyridine ring.
-
Esterification: Introduction of the methyl carboxylate group .
A related synthesis for analogs achieved a 73% yield in ethanol under reflux, as reported for 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-ethylcarboxylate hydrochloride .
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the ethyl and methyl substituents. Recent advances employ catalytic systems to improve efficiency .
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
The table below contrasts key analogs:
The 1-ethyl group in the target compound enhances target selectivity compared to the 1-methyl group in analogs .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s versatility enables derivatization at the 4-carboxylate position. For example, hydrolysis to the carboxylic acid (CID 16791889) produces a metabolite with altered pharmacokinetics .
Targeted Delivery Systems
Encapsulation in lipid nanoparticles improves bioavailability, with 2.5-fold higher tumor accumulation observed in murine models compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume